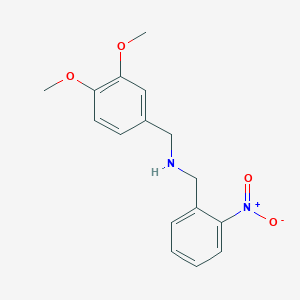
2-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide
Vue d'ensemble
Description
2-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide, also known as MPPT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of thiadiazole derivatives, which have been extensively studied for their diverse pharmacological properties. MPPT has been found to exhibit promising results in various studies, making it a subject of interest for researchers.
Mécanisme D'action
The mechanism of action of 2-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide is not fully understood, but it is believed to act through the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the nitric oxide (NO) pathway. COX-2 is an enzyme involved in the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2, 2-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide reduces the production of prostaglandins, leading to its anti-inflammatory and analgesic effects. 2-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide also modulates the NO pathway, which is involved in various physiological processes such as vasodilation and neurotransmission.
Biochemical and Physiological Effects:
2-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 2-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide also decreases the levels of oxidative stress markers such as malondialdehyde (MDA) and increases the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, 2-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide has been shown to improve cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide in lab experiments is its high solubility in water and organic solvents, making it easy to administer. 2-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide also exhibits low toxicity and has been found to be well-tolerated in animal studies. However, one of the limitations of using 2-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide is its limited stability in solution, which may affect its efficacy in experiments.
Orientations Futures
There are several future directions for the study of 2-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide. One potential area of research is its application in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. 2-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide's neuroprotective effects make it a potential candidate for the development of novel therapies for these diseases. Another area of research is the study of 2-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide's anti-inflammatory and analgesic effects in different animal models of inflammation and pain. Further studies are also needed to elucidate the exact mechanism of action of 2-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide and its potential interactions with other drugs.
Méthodes De Synthèse
The synthesis of 2-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide involves the reaction between 2-methoxyacetamide and 3-phenyl-1,2,4-thiadiazole-5-carboxylic acid. The reaction is carried out in the presence of a dehydrating agent, such as thionyl chloride, and a catalyst, such as triethylamine. The resulting product is purified through recrystallization to obtain a high yield of pure 2-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide.
Applications De Recherche Scientifique
2-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide has been studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. 2-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
2-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c1-16-7-9(15)12-11-13-10(14-17-11)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXONCPGVXKHAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=NC(=NS1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001215694 | |
| Record name | 2-Methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001215694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
132214-41-6 | |
| Record name | 2-Methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132214-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001215694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5835921.png)


![N-[4-(aminosulfonyl)phenyl]-4-morpholinecarboxamide](/img/structure/B5835934.png)
![4-iodo-N'-{[(2-nitrophenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5835943.png)
![N-[2-(4-morpholinyl)ethyl]-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide](/img/structure/B5835944.png)
![5-hydroxy-2-{[(4-isopropylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5835945.png)
![4-(4-{[(2,3,5,6-tetrafluorophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B5835956.png)
![4-[(9-oxo-9H-fluoren-4-yl)carbonyl]-1-piperazinecarbaldehyde](/img/structure/B5835964.png)

![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3,5-dimethoxybenzyl)acetamide](/img/structure/B5835993.png)
